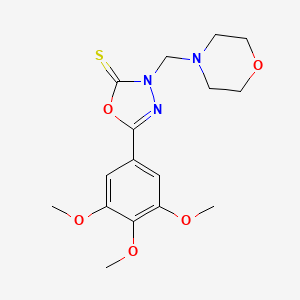
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a morpholine ring, a trimethoxyphenyl group, and an oxadiazole-thione moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding oxadiazole-thione.
Introduction of the morpholine group: The morpholine moiety can be introduced through a nucleophilic substitution reaction, where the oxadiazole-thione is reacted with morpholine in the presence of a suitable catalyst.
Attachment of the trimethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole-thione moiety to the corresponding oxadiazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles, such as amines or alkyl halides, in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of oxadiazole.
Substitution: Introduction of new functional groups at the morpholine or trimethoxyphenyl positions.
Scientific Research Applications
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-thione: Lacks the trimethoxyphenyl group, which may affect its reactivity and biological activity.
3-(Piperidin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione: Contains a piperidine ring instead of a morpholine ring, which may influence its chemical properties and interactions.
3-(Morpholin-4-ylmethyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione: Has fewer methoxy groups on the phenyl ring, potentially altering its reactivity and biological effects.
Uniqueness
3-(Morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione is unique due to the presence of the trimethoxyphenyl group, which can enhance its reactivity and biological activity
Properties
CAS No. |
70705-09-8 |
|---|---|
Molecular Formula |
C16H21N3O5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H21N3O5S/c1-20-12-8-11(9-13(21-2)14(12)22-3)15-17-19(16(25)24-15)10-18-4-6-23-7-5-18/h8-9H,4-7,10H2,1-3H3 |
InChI Key |
ZBXSOKMUKYNTMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=S)O2)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


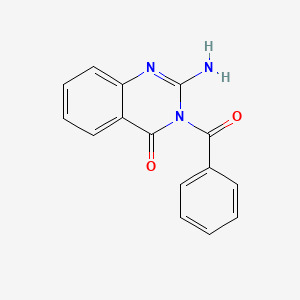
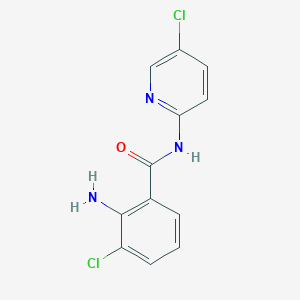
![3-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13996643.png)

![4-[(Azetidin-1-yl)methyl]piperidin-4-ol](/img/structure/B13996659.png)
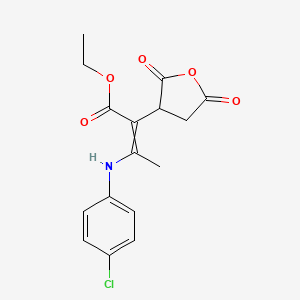
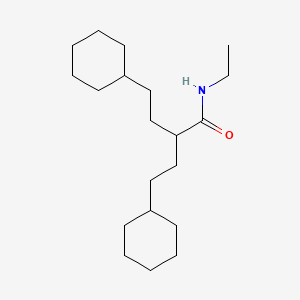
![7-(2,4-Dinitrophenyl)sulfanyl-7-azabicyclo[4.1.0]heptane](/img/structure/B13996665.png)
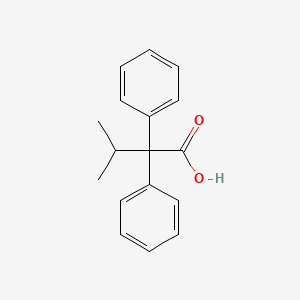
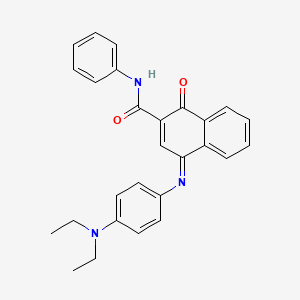
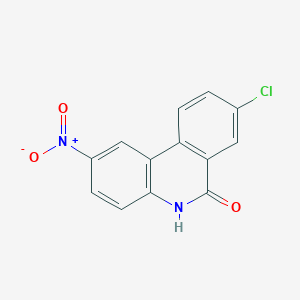
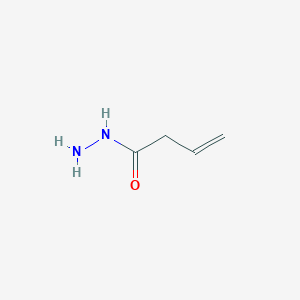
![3-Amino-6-[[(4-chlorophenyl)thio]methyl]pyrazinecarbonitrile](/img/structure/B13996689.png)
![3-[(4-Methoxyphenoxy)methyl]azetidine](/img/structure/B13996702.png)
